
ネオマイシン硫酸塩
説明
Framycetin sulphate is an aminoglycoside antibiotic derived from the bacterium Streptomyces fradiae. It is widely used for its broad-spectrum antibacterial properties, particularly against Gram-negative bacteria. Discovered in 1949 by microbiologist Selman Waksman and his student Hubert Lechevalier, neomycin sulfate has been a crucial component in treating bacterial infections .
作用機序
Target of Action
Neomycin sulfate, an aminoglycoside antibiotic, primarily targets the 30S ribosomal subunits of susceptible bacteria . These subunits play a crucial role in the protein synthesis machinery of bacteria, making them an effective target for neomycin sulfate .
Mode of Action
Neomycin sulfate exerts its bactericidal effects by binding to the 30S ribosomal subunits of susceptible bacteria . This binding disrupts the translational machinery of bacterial protein synthesis, preventing the normal initiation of bacterial translation where mRNA binds to the 30S subunit and subsequently with the 50S subunit for elongation . This disruption in protein synthesis is detrimental to the survival of bacteria .
Biochemical Pathways
Neomycin sulfate affects the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, it inhibits the formation of the initiation complex in the protein synthesis pathway, leading to errors in the transcription of genetic codes . This results in the production of non-functional or toxic peptides, which ultimately leads to bacterial cell death .
Pharmacokinetics
Neomycin sulfate is poorly absorbed from the normal gastrointestinal tract . The small fraction that is absorbed is rapidly distributed in the tissues and is excreted by the kidney . This poor absorption from the gastrointestinal tract and rapid excretion by the kidney limit the bioavailability of neomycin sulfate, making it primarily effective against infections in the gastrointestinal tract .
Result of Action
The primary result of neomycin sulfate’s action is the inhibition of bacterial growth and survival. By disrupting protein synthesis, neomycin sulfate prevents bacteria from producing essential proteins, leading to their death . This makes neomycin sulfate effective against both gram-positive and gram-negative organisms .
Action Environment
The action of neomycin sulfate can be influenced by environmental factors. For instance, the presence of other antibiotics can have a synergistic or antagonistic effect on the efficacy of neomycin sulfate . Additionally, the pH and ion concentration of the environment can affect the stability and activity of neomycin sulfate . .
科学的研究の応用
Antibacterial Properties
Framycetin sulfate exhibits a broad spectrum of antibacterial activity against Gram-positive and Gram-negative bacteria. It is particularly effective in treating skin infections, including:
- Burns : A study compared the efficacy of framycetin sulfate with silver sulfadiazine in patients with major burns. The results indicated that framycetin sulfate could serve as an alternative topical agent, demonstrating comparable antibacterial effects without significant nephrotoxicity or ototoxicity .
- Wound Infections : Clinical trials have shown that framycetin sulfate cream can effectively manage acute wounds. In a multicenter study, patients treated with framycetin sulfate showed significant improvement in wound healing compared to control groups .
Formulation Development
The formulation of framycetin sulfate into various delivery systems has been extensively researched:
- Ointments and Creams : A study on the formulation and evaluation of framycetin sulfate ointments highlighted their safety for topical application. The developed ointments demonstrated satisfactory skin irritation profiles and effective in vitro release rates .
- Spectrophotometric Analysis : A validated spectrophotometric method has been developed for quantitatively determining framycetin sulfate concentrations in pharmaceutical preparations, ensuring accurate dosing in clinical settings .
Clinical Efficacy Studies
Numerous clinical studies have evaluated the efficacy of framycetin sulfate in various applications:
- Topical Treatment for Wounds : A comparative study involving 89 patients assessed the efficacy of framycetin sulfate cream against a polyherbal formulation for wound healing. Results indicated that the polyherbal formulation had superior healing times, suggesting a potential area for further research into combination therapies .
- Skin Irritation Studies : Human trials have confirmed that formulations containing framycetin sulfate are safe and exhibit minimal irritation, making them suitable for sensitive skin applications .
Table 1: Summary of Clinical Studies Involving Framycetin Sulfate
生化学分析
Biochemical Properties
Neomycin sulfate is active against both gram-positive and gram-negative organisms . It mediates its pharmacological action by binding to bacterial ribosomes and inhibiting protein synthesis, which is crucial for the survival of bacteria . This interaction involves enzymes and proteins that are part of the bacterial protein synthesis machinery .
Cellular Effects
Neomycin sulfate exerts various effects on cells. It is known to inhibit protein synthesis, which can affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The inhibition of protein synthesis can lead to the death of bacterial cells .
Molecular Mechanism
The molecular mechanism of action of neomycin sulfate involves its binding to bacterial ribosomes . This binding inhibits protein synthesis at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of neomycin sulfate can vary with different dosages in animal models
Metabolic Pathways
Neomycin sulfate is involved in the metabolic pathway of protein synthesis in bacteria . It interacts with bacterial ribosomes, which are crucial enzymes in this pathway
Transport and Distribution
Neomycin sulfate is poorly absorbed from the normal gastrointestinal tract . The small absorbed fraction is rapidly distributed in the tissues
Subcellular Localization
As an antibiotic, it is known to interact with bacterial ribosomes, which are located in the cytoplasm of bacterial cells
準備方法
Synthetic Routes and Reaction Conditions: Framycetin sulphate is produced through the fermentation of Streptomyces fradiae. The bacterium is cultured under specific nutrient conditions, either in stationary or submerged aerobic environments. The compound is then isolated and purified from the bacterial culture .
Industrial Production Methods: Industrial production of neomycin sulfate involves large-scale fermentation processes. The fermentation medium typically contains sources of carbon, nitrogen, and other essential nutrients. After fermentation, the antibiotic is extracted, purified, and converted into its sulfate form for pharmaceutical use .
化学反応の分析
Types of Reactions: Framycetin sulphate undergoes various chemical reactions, including:
Oxidation: Neomycin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in neomycin.
Substitution: Neomycin can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various neomycin derivatives with altered antibacterial properties .
類似化合物との比較
Framycetin sulphate belongs to the aminoglycoside class of antibiotics, which includes other compounds such as:
- Gentamicin
- Tobramycin
- Amikacin
- Kanamycin
Uniqueness: Framycetin sulphate is unique due to its broad-spectrum activity against both Gram-negative and Gram-positive bacteria. It is particularly effective in topical applications and is often used in combination with other antibiotics to enhance its antibacterial spectrum .
By understanding the detailed aspects of neomycin sulfate, researchers and healthcare professionals can better utilize this compound in various scientific and medical applications.
生物活性
Framycetin sulphate, also known as Soframycin, is an aminoglycoside antibiotic primarily used in topical formulations for treating skin infections and wound healing. Its biological activity is characterized by its mechanism of action, efficacy against various pathogens, and clinical applications.
Framycetin exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacterial ribosomes. This binding inhibits protein synthesis through several mechanisms:
- Interference with the initiation complex : Framycetin disrupts the formation of the initiation complex necessary for protein synthesis.
- Misreading of mRNA : It causes incorrect amino acids to be incorporated into polypeptides, leading to the production of nonfunctional or toxic peptides.
- Disruption of polysomes : The drug promotes the breakdown of polysomes into nonfunctional monosomes, further inhibiting protein synthesis .
Spectrum of Activity
Framycetin is effective against a variety of Gram-negative and some Gram-positive bacteria. However, it is not effective against fungi, viruses, or most anaerobic bacteria. Its primary targets include:
- Enteric bacteria : Such as Escherichia coli.
- Staphylococcus aureus : A common pathogen in skin infections .
Clinical Applications
Framycetin sulphate is commonly used in various formulations for:
- Topical treatments : Such as ointments and creams for skin infections.
- Wound healing : It has been shown to enhance healing in acute wounds and reduce infection rates.
Case Studies and Clinical Trials
- Efficacy in Infective Dermatitis : A study involving 50 patients with various types of infective dermatitis demonstrated that a 1.5% framycetin ointment significantly improved symptoms and reduced infection rates .
- Wound Healing Comparison : In a randomized controlled trial comparing framycetin cream with a polyherbal formulation, patients treated with framycetin showed slower healing times compared to those receiving the herbal treatment (21 days vs. 17 days) .
- Pre-operative Bowel Sterilization : Research indicated that framycetin sulphate could effectively sterilize the bowel prior to surgery, demonstrating its utility in surgical settings .
Pharmacokinetics
Framycetin is poorly absorbed from the gastrointestinal tract when administered orally, which minimizes systemic side effects while allowing for effective local action. The pharmacokinetic profile indicates:
- Absorption : Minimal when taken orally.
- Distribution : Primarily localized to the site of application.
- Elimination : Primarily through feces due to its poor absorption .
Safety and Tolerability
Framycetin is generally well tolerated with few reported adverse effects. Common side effects may include local irritation at the application site. It is crucial to monitor for allergic reactions, particularly in patients with a history of sensitivity to aminoglycosides.
Summary Table
Property | Details |
---|---|
Drug Class | Aminoglycoside antibiotic |
Mechanism of Action | Inhibits protein synthesis by binding to 30S ribosomal subunit |
Spectrum of Activity | Effective against Gram-negative bacteria; ineffective against fungi and viruses |
Clinical Uses | Topical treatment for skin infections and wound healing |
Pharmacokinetics | Poorly absorbed orally; localized action |
Safety Profile | Generally well tolerated; monitor for local irritation |
特性
IUPAC Name |
5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N6O13.3H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBUARAINLGYMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H52N6O25S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
908.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4146-30-9 | |
Record name | Framycetin sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.791 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。